: Eicosatrienoic acid has been found to have potential health benefits. For instance, a study found that 11,14,17-Eicosatrienoic acid levels increased when the skin was exposed to acute ultraviolet (UV) rays, suggesting it may have a photoprotective effect in the human skin . In another study, Eicosatrienoic acid was found to suppress significant nitric oxide (NO) synthesis and inducible nitric oxide synthase (iNOS) expression, suggesting it has anti-inflammatory properties .
: Eicosatrienoic acid is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . Eicosanoids are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules. They are involved in numerous biological processes of both the well state and disease states .
: Eicosatrienoic acid is a rare naturally occurring n-3 polyunsaturated fatty acid (PUFA). It has been found in pine nut oil and has been associated with a range of favorable effects on body weight as well as fat deposition through increased energy expenditure (fatty acid oxidation) and decreased food energy intake (reduced appetite) .
: Eicosatrienoic acid is involved in the regulation of inflammation in the blood and the vessel. While arachidonic acid-derived eicosanoids are extensively studied due to their pro-inflammatory effects and therefore involvement in the pathogenesis of inflammatory diseases such as atherosclerosis, diabetes mellitus, hypertension, and the coronavirus disease 2019; in recent years, several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation .
: Eicosatrienoic acid is a polyunsaturated fatty acid of omega-3 series. Using murine RAW264.7 cells, it was found that Eicosatrienoic acid modulated phospholipid fatty acid compositions and the production of pro-inflammatory mediators .
. This could potentially be applied to the production of Eicosatrienoic acid in the future.
: Eicosatrienoic acid is a straight chain polyunsaturated fatty acid (PUFA) that contains 20 carbons and 3 double bonds . It plays a significant role in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . Eicosanoids are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules. They are involved in numerous biological processes of both the well state and disease states .
: Eicosatrienoic acid has been found to play a role in plant-oomycete interactions . Branched β-1,3-glucans and the eicosapolyenoic acids (EP) are among the best characterized oomycete elicitors that trigger innate immune responses in plants .
: Eicosatrienoic acid has been found to have potential benefits in skincare. A study found that 11,14,17-Eicosatrienoic acid levels increased when the skin was exposed to acute ultraviolet (UV) rays, suggesting it may have a photoprotective effect in the human skin .
: Eicosatrienoic acid, like other polyunsaturated fatty acids, plays a role in the management of both acute and chronic pain in animals . Nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit the metabolism of arachidonic acid, are extensively used in veterinary practice .
: Eicosatrienoic acid has been found to have mild anti-inflammatory properties in murine RAW264.7 cells . It also has been found to have smoke repellent action against filarial vector mosquitoes .
11,14,17-Eicosatrienoic acid, also known as (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid or Bishomo-alpha-linolenic acid, is a long-chain polyunsaturated fatty acid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol. This compound features three cis double bonds located at the 11th, 14th, and 17th carbon positions of the eicosa (20-carbon) fatty acid chain . It is categorized under omega-3 fatty acids and is structurally similar to alpha-linolenic acid but has an extended carbon chain.
Research suggests ETA may influence various biological processes through its interactions with enzymes and cellular signaling pathways. It can be metabolized into eicosanoids, a group of signaling molecules involved in inflammation, blood clotting, and immune function []. The specific mechanisms by which ETA exerts its effects are still being investigated.
Research indicates that 11,14,17-eicosatrienoic acid exhibits several biological activities:
The synthesis of 11,14,17-eicosatrienoic acid can be achieved through several methods:
11,14,17-Eicosatrienoic acid has several applications across different fields:
Studies exploring the interactions of 11,14,17-eicosatrienoic acid with other biological molecules have revealed its role in:
Several compounds share structural similarities with 11,14,17-eicosatrienoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Alpha-linolenic Acid | C18H30O2; three double bonds at positions 9, 12, 15 | Shorter carbon chain; more prevalent in diets |
Gamma-linolenic Acid | C18H30O2; double bonds at positions 6, 9, 12 | Different position of double bonds |
Docosahexaenoic Acid | C22H32O2; six double bonds | Longer chain; highly concentrated in fish oils |
Eicosapentaenoic Acid | C20H30O2; five double bonds | Higher degree of unsaturation; found in fish oils |
11,14,17-Eicosatrienoic acid stands out due to its unique positioning of double bonds which influences its biological activity differently compared to these similar compounds. Its specific structural configuration contributes to its distinct physiological effects and potential health benefits .
11,14,17-Eicosatrienoic acid belongs to the class of organic compounds known as long-chain fatty acids. It contains a 20-carbon backbone with three cis double bonds positioned at carbons 11, 14, and 17 from the carboxylic end. This configuration classifies it as an omega-3 fatty acid, with the first double bond occurring at the third carbon from the methyl (omega) end.
Property | Value |
---|---|
Chemical Formula | C₂₀H₃₄O₂ |
Molecular Weight | 306.48 g/mol |
IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid |
CAS Registry Number | 17046-59-2 |
Physical State | Colorless oil (in pure form) |
Solubility | Practically insoluble in water; soluble in organic solvents |
Chemical Nature | Very hydrophobic, relatively neutral |
The systematic IUPAC name (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid indicates the positions of the three double bonds, all in cis (Z) configuration. Each double bond is separated by a methylene group, classifying it as a methylene-interrupted polyunsaturated fatty acid.
11,14,17-Eicosatrienoic acid can be represented by several structural identifiers used in chemical databases:
Identifier Type | Value |
---|---|
SMILES | CC\C=C/C\C=C/C\C=C/CCCCCCCCCC(O)=O |
InChI | InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- |
InChI Key | AHANXAKGNAKFSK-PDBXOOCHSA-N |